1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(diethylamino)ethyl)-, N,5,5-trioxide, dihydrate
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Overview
Description
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(diethylamino)ethyl)-, N,5,5-trioxide, dihydrate is a complex organic compound with a unique structure that includes a pyridazine ring fused to a benzothiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(diethylamino)ethyl)-, N,5,5-trioxide, dihydrate typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and benzothiazine precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include diethylamine, sulfur, and various oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(diethylamino)ethyl)-, N,5,5-trioxide, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(diethylamino)ethyl)-, N,5,5-trioxide, dihydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(diethylamino)ethyl)-, N,5,5-trioxide, dihydrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate
- 1H-Pyrido(3’,4’:4,5)pyrrolo(3,2-c)quinoline-1,4(11H)-dione, 3-methoxy-6-methyl-
Uniqueness
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(diethylamino)ethyl)-, N,5,5-trioxide, dihydrate is unique due to its specific diethylaminoethyl group, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
126598-52-5 |
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Molecular Formula |
C16H20N4O4S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N,N-diethyl-2-(1,5,5-trioxo-2H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide |
InChI |
InChI=1S/C16H20N4O4S/c1-3-20(22,4-2)10-9-19-12-7-5-6-8-13(12)25(23,24)14-11-17-18-16(21)15(14)19/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21) |
InChI Key |
FTZFHWYOOZIWQC-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CCN1C2=CC=CC=C2S(=O)(=O)C3=C1C(=O)NN=C3)[O-] |
Origin of Product |
United States |
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